2-Methyl-3-(4-nitrophenyl)-2-phenyl-1,3-thiazolidin-4-one
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Overview
Description
2-Methyl-3-(4-nitrophenyl)-2-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-nitrophenyl)-2-phenyl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction between 4-nitrobenzaldehyde, thiourea, and acetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-nitrophenyl)-2-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic medium can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones depending on the reagents used.
Scientific Research Applications
2-Methyl-3-(4-nitrophenyl)-2-phenyl-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-nitrophenyl)-2-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiazolidine ring can also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenyl-1,3-thiazolidin-4-one: Lacks the nitrophenyl group, resulting in different reactivity and applications.
3-(4-Nitrophenyl)-2-phenyl-1,3-thiazolidin-4-one: Similar structure but without the methyl group, affecting its chemical properties.
Uniqueness
2-Methyl-3-(4-nitrophenyl)-2-phenyl-1,3-thiazolidin-4-one is unique due to the presence of both nitrophenyl and phenyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and biological activities.
Properties
CAS No. |
86128-62-3 |
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Molecular Formula |
C16H14N2O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-methyl-3-(4-nitrophenyl)-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14N2O3S/c1-16(12-5-3-2-4-6-12)17(15(19)11-22-16)13-7-9-14(10-8-13)18(20)21/h2-10H,11H2,1H3 |
InChI Key |
AKVONDCTOJJLRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(=O)CS1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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